molecular formula C10H7Cl2N3 B3180733 4-Anilino-2,5-dichloropyrimidine CAS No. 280581-45-5

4-Anilino-2,5-dichloropyrimidine

Cat. No.: B3180733
CAS No.: 280581-45-5
M. Wt: 240.09 g/mol
InChI Key: QUKSCHBDZALOEU-UHFFFAOYSA-N
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Description

4-Anilino-2,5-dichloropyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2,5-dichloropyrimidine typically involves the nucleophilic substitution reaction of 2,5-dichloropyrimidine with aniline. The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:

2,5-dichloropyrimidine+anilineThis compound\text{2,5-dichloropyrimidine} + \text{aniline} \rightarrow \text{this compound} 2,5-dichloropyrimidine+aniline→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Microwave-assisted synthesis, in particular, has been shown to reduce reaction times significantly compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-2,5-dichloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and aryl-alkene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Biaryl and aryl-alkene derivatives through coupling reactions.

Scientific Research Applications

4-Anilino-2,5-dichloropyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilino-2,5-dichloropyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, as a kinase inhibitor, it can block the phosphorylation of proteins involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.

    4-Anilino-6,7-dimethoxyquinazoline: Another kinase inhibitor with a similar mechanism of action.

    2-Anilino-4,6-dichloropyrimidine: A compound with comparable chemical properties and applications.

Uniqueness: 4-Anilino-2,5-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a versatile building block in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,5-dichloro-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKSCHBDZALOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2,4,5-trichloropyrimidine (Method 3; 5.5 g, 30.0 mmol), aniline (2.79 g, 30.0 mmol) and N,N-diisopropylethylamine (3.87 g, 30.0 mmol) in n-butanol (75 ml) was heated under reflux for 4 hours. Volatile material was removed by evaporation and the residue was dissolved in DCM (100 ml). The solution was washed with water (3×100 ml) and saturated sodium chloride solution (100 ml) and dried. Volatile material was removed by evaporation and the residue was purified by column chromatography on silica gel, eluting with 15% ethyl acetate/isohexane, to give the product as an oil which solidified on standing (3.94 g, 54%). NMR: 7.2 (t, 1H), 7.4 (t, 2H), 7.6 (d, 2H), 8.4 (s, 1H), 9.45 (br s, 1H); MS (MH+): 240, 242, 244.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Aniline (205 mg, 2.2 mmol) and 2,4,5-Trichloropyrimidine (500 mg, 2.7 mmol) in 5 mL of Ethanol, was added 500 mg of Potassium carbonate. The reaction mixture was stirred at room temperature for 2 hours. Solvent was removed under reduced pressure. The residue was purified by silica gel flash chromatography with 10% Ethyl Acetate in Heptane to yield the desired product as an oil (370 mg, 70% yield).
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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